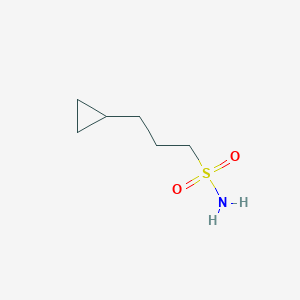
3-Cyclopropylpropane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropylpropane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a cyclopropylpropane moiety. Sulfonamides are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylpropane-1-sulfonamide typically involves the reaction of cyclopropylpropane with sulfonyl chloride in the presence of a base. This method is effective due to the nucleophilic attack by the amine group on the sulfonyl chloride, forming the sulfonamide bond .
Industrial Production Methods: In industrial settings, the preparation of sulfonamides often involves oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and bases.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropylpropane-1-sulfonamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Cyclopropylpropane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
- Sulfenamides
- Sulfinamides
- Other Sulfonamides
Comparison: 3-Cyclopropylpropane-1-sulfonamide is unique due to its specific cyclopropylpropane moiety, which imparts distinct chemical and biological properties. Compared to other sulfonamides, it may exhibit different reactivity and biological activity profiles .
Eigenschaften
Molekularformel |
C6H13NO2S |
|---|---|
Molekulargewicht |
163.24 g/mol |
IUPAC-Name |
3-cyclopropylpropane-1-sulfonamide |
InChI |
InChI=1S/C6H13NO2S/c7-10(8,9)5-1-2-6-3-4-6/h6H,1-5H2,(H2,7,8,9) |
InChI-Schlüssel |
AWZHKIUYBSTBDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CCCS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


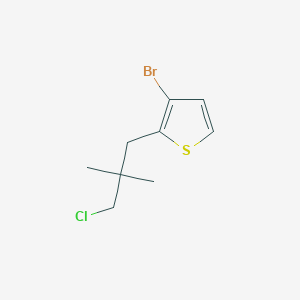

![(2S)-3-[Bis(2-methylpropyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13204217.png)
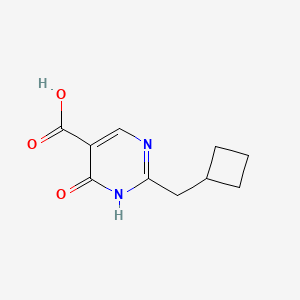

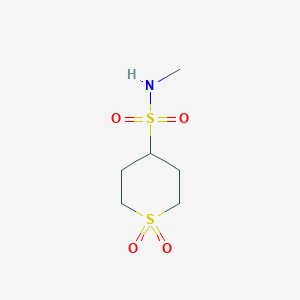
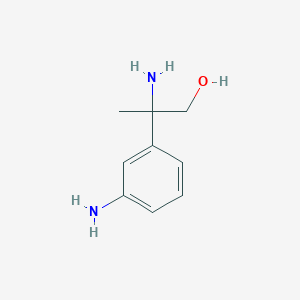
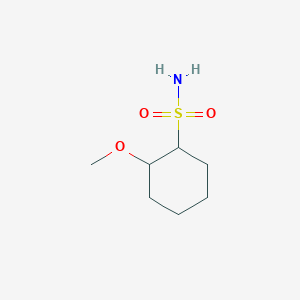
![2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13204263.png)
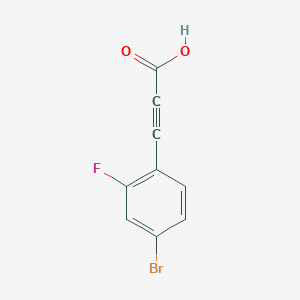
![Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204277.png)
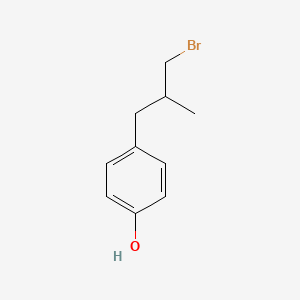
![4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13204284.png)
![Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate](/img/structure/B13204293.png)
